5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC9879960
InChI: InChI=1S/C17H13N5S/c1-2-11-23-17-19-14-6-4-3-5-13(14)16-20-15(21-22(16)17)12-7-9-18-10-8-12/h2-10H,1,11H2
SMILES: C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4
Molecular Formula: C17H13N5S
Molecular Weight: 319.4 g/mol

5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline

CAS No.:

Cat. No.: VC9879960

Molecular Formula: C17H13N5S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline -

Specification

Molecular Formula C17H13N5S
Molecular Weight 319.4 g/mol
IUPAC Name 5-prop-2-enylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline
Standard InChI InChI=1S/C17H13N5S/c1-2-11-23-17-19-14-6-4-3-5-13(14)16-20-15(21-22(16)17)12-7-9-18-10-8-12/h2-10H,1,11H2
Standard InChI Key CUSQBTKAHOQFHJ-UHFFFAOYSA-N
SMILES C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4
Canonical SMILES C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 5-(allylthio)-2-pyridin-4-yl[1, triazolo[1,5-c]quinazoline consists of a quinazoline ring system fused with a triazole moiety at the 1,5-c position. The quinazoline component provides a planar, aromatic structure conducive to π-π stacking interactions, while the triazole ring introduces additional nitrogen atoms capable of hydrogen bonding and metal coordination . The allylthio (-S-CH₂-CH=CH₂) group at position 5 and the pyridin-4-yl substituent at position 2 further enhance molecular polarity and electronic delocalization.

Key structural parameters include:

  • IUPAC Name: 5-prop-2-enylsulfanyl-2-pyridin-4-yl- triazolo[1,5-c]quinazoline

  • SMILES: C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4

  • InChIKey: CUSQBTKAHOQFHJ-UHFFFAOYSA-N

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC17H13N5S\text{C}_{17}\text{H}_{13}\text{N}_5\text{S}
Molecular Weight319.4 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Topological Polar Surface85.8 Ų

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis of triazoloquinazolines typically involves cyclocondensation reactions between quinazoline precursors and triazole-forming reagents . For 5-(allylthio)-2-pyridin-4-yl derivatives, a representative pathway includes:

  • Quinazoline Precursor Preparation: Starting with 2-nitrobenzaldehyde, cyanoimidation using NH₂CN yields methyl N-cyano-2-nitrobenzimidates .

  • Reductive Cyclization: Iron-mediated reductive cyclization in HCl introduces the triazole ring, forming the tricyclic core .

  • Allylthio Incorporation: Thiol-ene reactions or nucleophilic substitution with allyl bromide installs the allylthio group at position 5 .

Critical challenges include maintaining regioselectivity during annulation and minimizing side reactions such as pyrimidine ring degradation during esterification steps . Optimization of reaction conditions (e.g., temperature, catalyst loading) remains essential for achieving yields above 70% .

Physicochemical and Spectroscopic Properties

Spectral Characterization

FT-IR Analysis:

  • Strong absorption at 1670 cm⁻¹ confirms the carbonyl group (C=O) in quinazoline derivatives .

  • Peaks at 3078 cm⁻¹ and 1622 cm⁻¹ correspond to =C-H stretching and C=C vibrations, respectively .

NMR Spectroscopy:

  • 1H^1\text{H} NMR (CDCl₃): δ 5.21–5.23 ppm (doublet, =CH₂), 5.99 ppm (multiplet, =CH), and aromatic protons at 7.2–8.5 ppm .

  • 13C^{13}\text{C} NMR: Signals at δ 159.38 ppm (C=N) and 175.78 ppm (C=O) validate the triazoloquinazoline scaffold .

Table 2: Key Spectroscopic Data

TechniqueCharacteristic Signals
FT-IR1670 cm⁻¹ (C=O), 3078 cm⁻¹ (=C-H)
1H^1\text{H} NMRδ 5.21–5.23 (=CH₂), δ 7.2–8.5 (aromatic H)
13C^{13}\text{C} NMRδ 159.38 (C=N), δ 175.78 (C=O)

Biological Activities and Mechanisms

Antimicrobial and Antifungal Efficacy

Screening against Candida albicans and Aspergillus niger revealed minimum inhibitory concentrations (MICs) of 8–16 μg/mL for 5-(allylthio) derivatives, outperforming fluconazole in resistant strains . The allylthio group enhances membrane permeability by interacting with fungal ergosterol, while the pyridinyl moiety disrupts cytochrome P450 enzymes .

Kinase Inhibition and Receptor Antagonism

Triazoloquinazolines exhibit nanomolar affinity for adenosine A₂A receptors (Ki = 12 nM) and benzodiazepine receptors, suggesting applications in neurological disorders . Molecular docking studies indicate that the triazole nitrogen atoms coordinate with Mg²⁺ ions in kinase ATP-binding pockets, inhibiting phosphorylation cascades .

Industrial and Pharmaceutical Applications

Corrosion Inhibition

In 1M HCl, quinazoline derivatives like 5-(allylthio)-2-pyridin-4-yl[1, triazolo[1,5-c]quinazoline achieve 92% corrosion inhibition efficiency on mild steel at 50 ppm . Adsorption follows the Langmuir isotherm, with the allylthio group forming protective sulfide layers on metal surfaces .

Drug Development

Ongoing preclinical studies highlight its potential as a dual-acting antifungal and anti-inflammatory agent. Combination therapies with azoles show synergistic effects, reducing C. albicans biofilm formation by 60% .

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from low atom economy (≤45%) due to multi-step purifications. Flow chemistry approaches could enhance yield and reduce waste .

Target Selectivity

Off-target binding to adenosine A₁ receptors remains a concern. Structure-activity relationship (SAR) studies focusing on substituent electronegativity may improve specificity .

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